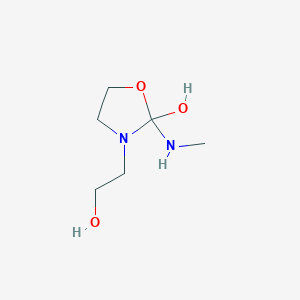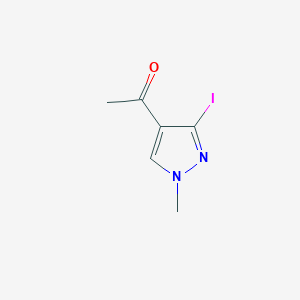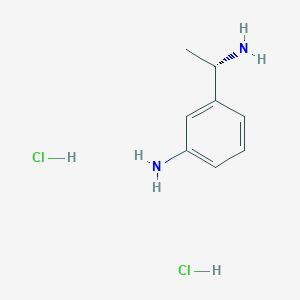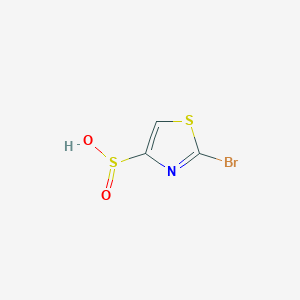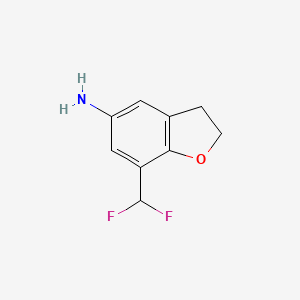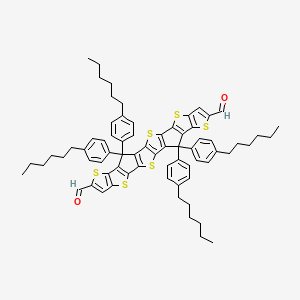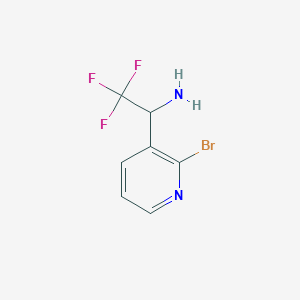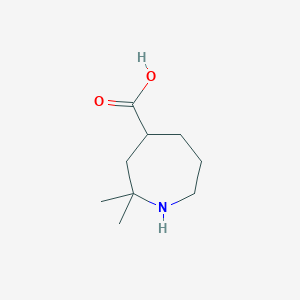
2,2-Dimethylazepane-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylazepane-4-carboxylicacid is an organic compound belonging to the azepane family, characterized by a seven-membered ring containing one nitrogen atom The presence of two methyl groups at the 2-position and a carboxylic acid group at the 4-position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization of Amino Acids: One common method involves the cyclization of amino acids. For instance, starting from 2,2-dimethyl-1,6-diaminohexane, cyclization can be achieved under acidic conditions to form the azepane ring, followed by oxidation to introduce the carboxylic acid group at the 4-position.
Reductive Amination: Another method involves the reductive amination of 2,2-dimethyl-1,6-diketone with ammonia or primary amines, followed by cyclization and subsequent oxidation.
Industrial Production Methods
Industrial production often employs catalytic hydrogenation and cyclization processes The use of metal catalysts such as palladium or nickel under high pressure and temperature conditions can facilitate the formation of the azepane ring
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2,2-Dimethylazepane-4-carboxylicacid can undergo oxidation reactions, particularly at the nitrogen atom or the methyl groups, leading to the formation of N-oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylic acid group, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Esters, amides.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2,2-Dimethylazepane-4-carboxylicacid serves as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a scaffold in drug design. Its ability to form stable rings and interact with biological targets makes it a candidate for the development of enzyme inhibitors or receptor modulators.
Medicine
Medically, derivatives of this compound are explored for their therapeutic potential. They may exhibit activity against certain diseases by modulating biological pathways or inhibiting specific enzymes.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which 2,2-Dimethylazepane-4-carboxylicacid exerts its effects depends on its interaction with molecular targets. The nitrogen atom in the azepane ring can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding. The carboxylic acid group can participate in ionic interactions or form covalent bonds with target molecules, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Azepane: The parent compound without the methyl and carboxylic acid groups.
2-Methylazepane: A simpler derivative with only one methyl group.
4-Carboxyazepane: An azepane with a carboxylic acid group but no methyl groups.
Uniqueness
2,2-Dimethylazepane-4-carboxylicacid is unique due to the presence of both methyl groups and the carboxylic acid group
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2,2-dimethylazepane-4-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-9(2)6-7(8(11)12)4-3-5-10-9/h7,10H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
SAZXAWAVBGZBJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCCN1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


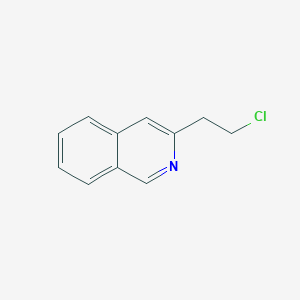
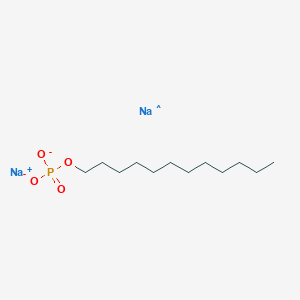
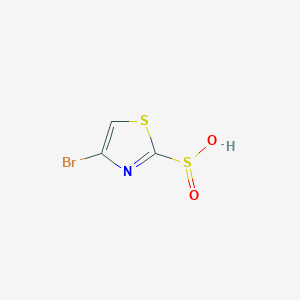
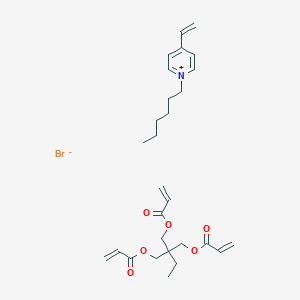
![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)
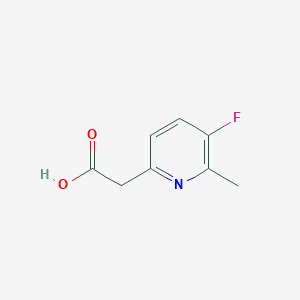
![3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide](/img/structure/B13122173.png)
